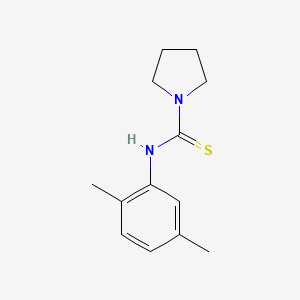
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have inhibitory effects on various cellular processes. We will also explore its advantages and limitations for laboratory experiments and list potential future directions for research.
Mecanismo De Acción
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 exerts its inhibitory effects by binding to the ATP-binding site of the target protein kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes. The exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on the MAPK pathway and CK2 is still under investigation.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it is a small molecule inhibitor, which makes it easier to study in laboratory experiments. It has also been shown to have high selectivity for its target protein kinases, which reduces the likelihood of off-target effects. However, one limitation of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway and CK2. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on its target protein kinases and to investigate its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of p-anisidine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form the desired compound, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. The final product is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer. 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has also been shown to have inhibitory effects on the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA repair.
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-8-10(18(20)21)4-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANEUODTKJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)
